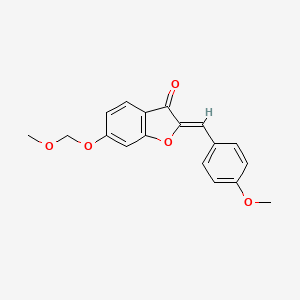
Hbv-IN-41
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hbv-IN-41 is a potent, orally active inhibitor of Hepatitis B Virus (HBV). It has shown significant efficacy in reducing HBV DNA viral loads in vivo, making it a promising candidate for therapeutic applications .
Méthodes De Préparation
The synthetic routes and reaction conditions for Hbv-IN-41 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are designed to ensure high yield and purity, often involving optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Hbv-IN-41 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
The mechanism of action of Hbv-IN-41 involves the inhibition of HBV replication. It targets specific molecular pathways and proteins involved in the viral replication process, thereby reducing the viral load in infected cells. The compound interferes with the formation of covalently closed circular DNA (cccDNA), which is essential for HBV replication .
Comparaison Avec Des Composés Similaires
Hbv-IN-41 is unique compared to other similar compounds due to its high potency and oral bioavailability. Similar compounds include Tenofovir, Entecavir, and Lamivudine, which are also used to treat HBV infections. this compound has shown superior efficacy in reducing viral loads and has a different mechanism of action, making it a valuable addition to the arsenal of antiviral agents .
Propriétés
Formule moléculaire |
C18H19ClFN5O3 |
|---|---|
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
(6S)-N-(3-chloro-4-fluorophenyl)-6-methyl-3-(3-oxomorpholin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
InChI |
InChI=1S/C18H19ClFN5O3/c1-11-8-25-16(15(7-21-25)23-4-5-28-10-17(23)26)9-24(11)18(27)22-12-2-3-14(20)13(19)6-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,22,27)/t11-/m0/s1 |
Clé InChI |
LUMWJWQVLZISQA-NSHDSACASA-N |
SMILES isomérique |
C[C@H]1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl |
SMILES canonique |
CC1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


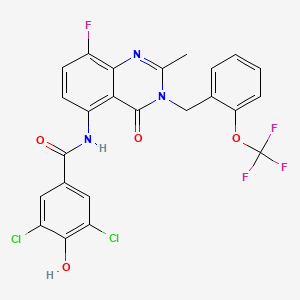
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)

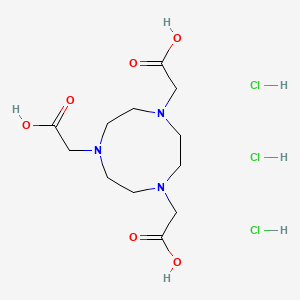
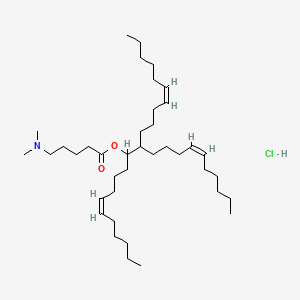

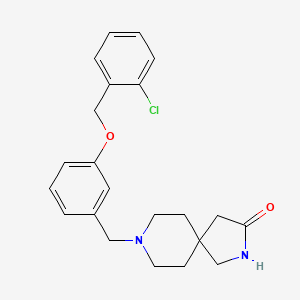
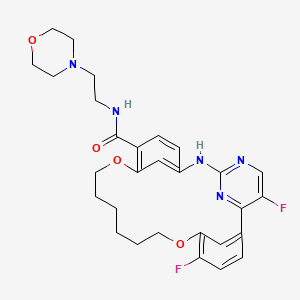
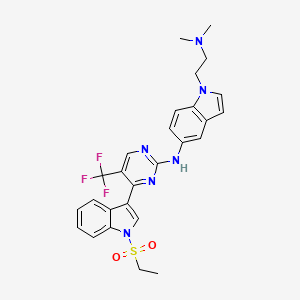
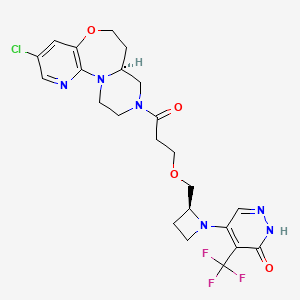
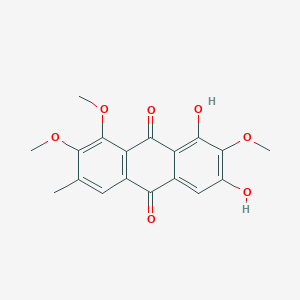
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

